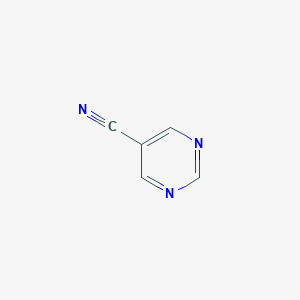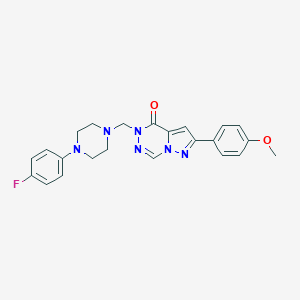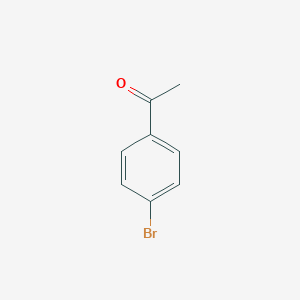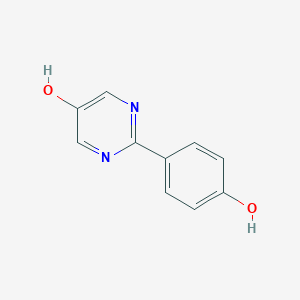
2-(4-羟基苯基)-5-嘧啶醇
描述
Synthesis Analysis
Several papers describe the synthesis of related heterocyclic compounds. For instance, a one-pot synthesis method for a pyrazolopyrimidinone derivative is detailed, highlighting the use of FT-IR, NMR, and X-ray diffraction for characterization . Another paper reports the synthesis of pyranopyrimidine derivatives using a reaction involving 4-hydroxy coumarin, substituted aldehydes, barbituric acid, and pyrrolidine, with the compounds showing potential as biological agents . Additionally, a method for synthesizing a pyrido[4,3-d]pyrimidin-4(3H)-one derivative via an aza-Wittig reaction is presented .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed using X-ray diffraction. For example, a dihydropyrazolopyrimidinone derivative crystallizes in the monoclinic space group, and its molecular geometry is optimized using DFT calculations . Similarly, the crystal structure of a thienopyridopyrimidinone hydrochloride is determined, revealing an almost coplanar thienopyridine ring . The molecular structure of a pyranopyrimidine derivative is also analyzed, showing a flattened boat conformation for the pyrimidine ring .
Chemical Reactions Analysis
The papers describe various chemical reactions used to synthesize the compounds. The aza-Wittig reaction is employed to create pyrido[4,3-d]pyrimidin-4(3H)-one derivatives , while a reaction between 2-amino-3-hydroxylpridine and 2-acetylbutyrolactone yields a blue-emitting organic compound . The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine involves a multi-step process starting from methyl 2-(4-bromophenyl) acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are extensively studied. For instance, the optical properties of a blue-emitting compound are investigated, showing intense blue emission at room temperature . The thermal, mechanical, and optical properties of polyimides containing pyridine and biphenyl units are compared to understand structure-property relationships . The non-linear optical properties of a pyrazolopyrimidinone derivative are explored using theoretical calculations .
科学研究应用
醛糖还原酶抑制和抗氧化活性
2-苯基吡啶并[1,2-a]嘧啶-4-酮衍生物,结构类似于2-(4-羟基苯基)-5-嘧啶醇,已被研究作为醛糖还原酶抑制剂的潜在候选物。这些化合物显示出微摩尔/亚微摩尔范围内的抑制活性,表明在治疗糖尿病并发症方面具有潜在用途。此外,它们表现出显著的抗氧化性质,特别是邻苯二酚衍生物(La Motta et al., 2007)。
与牛血清白蛋白的相互作用
关于对2-(4-羟基苯基)-5-嘧啶醇相关的对羟基肉桂酸酰胺的研究揭示了它们与牛血清白蛋白(BSA)的相互作用的见解。这些化合物显示出结合常数和热力学参数,为更好地理解它们的药代动力学行为提供了帮助(Meng et al., 2012)。
分子结构分析
合成并表征了一种新型的硝基和2-羟基苯基功能化的嘧啶酮。使用X射线衍射研究确定了分子结构,为开发具有潜在药用应用的新化合物提供了宝贵信息(Savant et al., 2015)。
石油工业中的腐蚀抑制
包括与2-(4-羟基苯基)-5-嘧啶醇类似的化合物的嘧啶衍生物已被评估为石油工业中钢铁的酸化腐蚀抑制剂。这些研究对于开发更有效和更安全的工业应用中的腐蚀抑制剂至关重要(Haque et al., 2017)。
自由基清除能力
对取代的5-嘧啶醇的研究表明它们具有显著的自由基清除能力。这些化合物可能作为有效的抗氧化剂,具有在预防与氧化应激相关的损伤方面的潜在应用(Valgimigli et al., 2003)。
合成和生物活性
合成了一系列2-羟基苯基-5-苯基-6-嘧啶衍生物,并对它们的抗炎、抗菌和抗真菌活性进行了检验。这些化合物与2-(4-羟基苯基)-5-嘧啶醇结构相关,展示了开发新的药理学药物的潜力(Veeranna et al., 2022)。
安全和危害
This would involve information on the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
未来方向
This would involve potential future research directions, such as new synthetic routes, new reactions, or new applications for the compound.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
2-(4-hydroxyphenyl)pyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)10-11-5-9(14)6-12-10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOPBDRWHKDPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421721 | |
| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-5-pyrimidinol | |
CAS RN |
142172-97-2 | |
| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


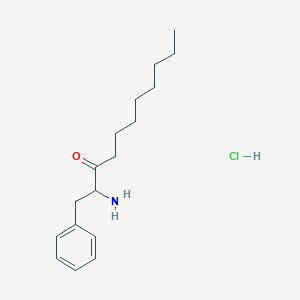
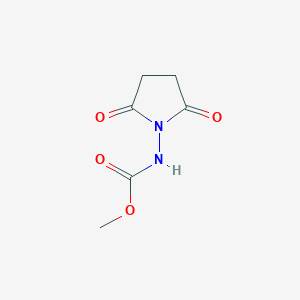
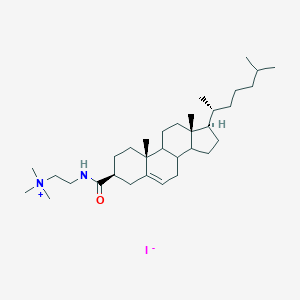
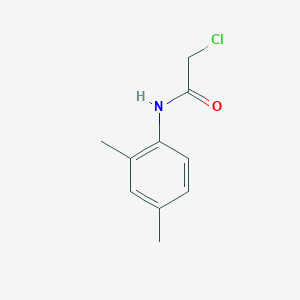
![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)
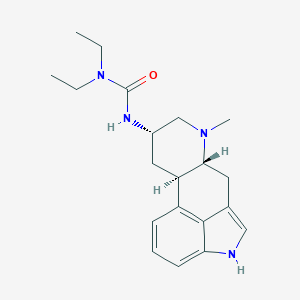
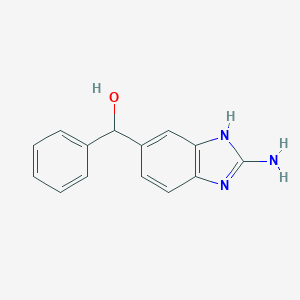
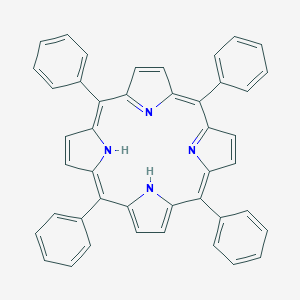
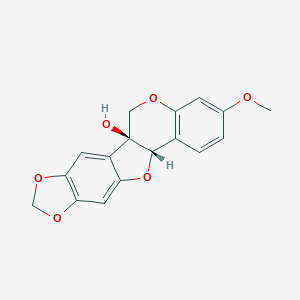
![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
